molecular formula C11H24O B1274177 2-Butylheptan-1-ol CAS No. 85508-26-5

2-Butylheptan-1-ol

Cat. No.: B1274177
CAS No.: 85508-26-5
M. Wt: 172.31 g/mol
InChI Key: PPVGIYDGIOTKTB-UHFFFAOYSA-N
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Description

2-Butylheptan-1-ol is an organic compound with the molecular formula C11H24O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom in a long carbon chain. This compound is known for its faint grape-like odor and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butylheptan-1-ol can be synthesized through several methods:

    Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction converts the alkene into an alcohol.

    Grignard Reaction: This involves the reaction of an alkyl magnesium halide (Grignard reagent) with a carbonyl compound, followed by hydrolysis to yield the alcohol.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under high pressure and temperature conditions using catalysts such as nickel or palladium .

Chemical Reactions Analysis

2-Butylheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: When oxidized, this compound can form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming alkyl halides.

Major Products Formed:

Scientific Research Applications

2-Butylheptan-1-ol is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Butylheptan-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, its hydrophobic carbon chain can interact with lipid bilayers, altering membrane fluidity and permeability .

Comparison with Similar Compounds

2-Butylheptan-1-ol can be compared with other similar alcohols such as:

    1-Heptanol: Similar in structure but lacks the butyl group, making it less hydrophobic.

    2-Butyl-1-octanol: Has an additional carbon in the chain, increasing its hydrophobicity and boiling point.

    2-Butyl-1-hexanol: Shorter carbon chain, resulting in lower hydrophobicity and boiling point.

Uniqueness: this compound’s unique combination of a long carbon chain and a hydroxyl group makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Properties

IUPAC Name

2-butylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-5-7-9-11(10-12)8-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVGIYDGIOTKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006071
Record name 2-Butylheptan-1-ol
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Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85508-26-5
Record name 2-Butyl-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85508-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylheptan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butylheptan-1-ol
Source EPA DSSTox
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Record name 2-butylheptan-1-ol
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